1-Fluoro-2-(prop-1-yn-1-yl)benzene
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Overview
Description
1-Fluoro-2-(prop-1-yn-1-yl)benzene is an organic compound with the molecular formula C9H7F It is a derivative of benzene, where a fluorine atom is substituted at the first position and a prop-1-yn-1-yl group is substituted at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Fluoro-2-(prop-1-yn-1-yl)benzene can be synthesized through various methods. One common approach involves the reaction of 1-fluoro-2-iodobenzene with propargyl alcohol in the presence of a palladium catalyst. The reaction typically occurs under mild conditions, with the use of a base such as potassium carbonate to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Safety measures and environmental considerations are also crucial in industrial settings to ensure the safe handling and disposal of reagents and by-products.
Chemical Reactions Analysis
Types of Reactions: 1-Fluoro-2-(prop-1-yn-1-yl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution.
Addition Reactions: The triple bond in the prop-1-yn-1-yl group can participate in addition reactions with electrophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding ketones or carboxylic acids, and reduction to form alkenes or alkanes.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethyl sulfoxide.
Addition Reactions: Electrophiles such as halogens or hydrogen halides are used, often in the presence of a catalyst.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are commonly employed.
Major Products Formed:
Substitution Reactions: Products include derivatives with various functional groups replacing the fluorine atom.
Addition Reactions: Products include halogenated or hydrogenated derivatives.
Oxidation and Reduction Reactions: Products include ketones, carboxylic acids, alkenes, or alkanes.
Scientific Research Applications
1-Fluoro-2-(prop-1-yn-1-yl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-fluoro-2-(prop-1-yn-1-yl)benzene involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, affecting their activity and function.
Pathways Involved: The compound can modulate signaling pathways, metabolic pathways, and other biochemical processes, leading to specific biological effects.
Comparison with Similar Compounds
1-Fluoro-2-(prop-1-yn-1-yl)benzene can be compared with other similar compounds, such as:
1-Fluoro-4-(prop-2-yn-1-yl)benzene: Similar structure but with the prop-2-yn-1-yl group at the fourth position.
1-Fluoro-2-(prop-2-yn-1-yloxy)benzene: Similar structure but with an oxygen atom linking the prop-2-yn-1-yl group to the benzene ring.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
Properties
CAS No. |
919097-01-1 |
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Molecular Formula |
C9H7F |
Molecular Weight |
134.15 g/mol |
IUPAC Name |
1-fluoro-2-prop-1-ynylbenzene |
InChI |
InChI=1S/C9H7F/c1-2-5-8-6-3-4-7-9(8)10/h3-4,6-7H,1H3 |
InChI Key |
VCPLBYGDGMJOSS-UHFFFAOYSA-N |
Canonical SMILES |
CC#CC1=CC=CC=C1F |
Origin of Product |
United States |
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